Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Pharmaceutical Analysis Quality Control Regulatory Compliance

In validated fexofenadine API manufacturing, the terminal chlorine on the butanoyl chain is the essential functional handle-generic intermediate substitution risks synthetic failure and costly cGMP re-validation. This compound serves as the critical cGMP intermediate and a certified Fexofenadine Impurity 1 reference standard. • Enables validated nucleophilic substitution for final API assembly • ICH-compliant impurity standard for HPLC/LC-MS method validation • Traceable certification supports ANDA regulatory submissions

Molecular Formula C15H19ClO3
Molecular Weight 282.76 g/mol
CAS No. 154477-54-0
Cat. No. B023671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
CAS154477-54-0
Synonyms2-[4-(4-Chlorobutyryl)phenyl]-2-methylpropionic acid methyl ester;  Methyl 2-[4-(4-Chlorobutyryl)phenyl]-2-methylpropanoate;  Methyl 4-(4-Chloro-1-oxobutyl)-α,α-dimethylphenylacetate; 
Molecular FormulaC15H19ClO3
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC
InChIInChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-8-6-11(7-9-12)13(17)5-4-10-16/h6-9H,4-5,10H2,1-3H3
InChIKeyULWORPZJUIFPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: Intermediate and Reference Standard


Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0) is an organic compound of the class aryl alkyl ketones, specifically characterized by a chlorobutanoyl substituent on a phenyl ring, which is further linked to a dimethylpropanoate ester group [1]. Its primary role is not as an active pharmaceutical ingredient (API) but as a defined chemical entity in two distinct and critical industrial contexts: it is a key synthetic intermediate in the production of the second-generation antihistamine fexofenadine hydrochloride, and it serves as a characterized impurity standard (Fexofenadine Impurity 1/11) for analytical and quality control applications [2].

Fexofenadine synthesis intermediate: terminal C-Cl enables key SN2 step
Impurity standard traceable to Fexofenadine Impurity 1/11 & Elagolix impurity methods

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Generic Substitution Failure


Substituting Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate with a 'similar' aryl ketone or ester is not a viable strategy in its intended use cases. Its value proposition is not based on general chemical properties but on its highly specific molecular identity within defined regulatory and synthetic frameworks. In a synthetic route, the presence and position of the terminal chlorine atom on the butanoyl chain dictates the precise outcome of the subsequent nucleophilic substitution required to form fexofenadine . In an analytical context, substituting it with an analog for an impurity reference standard would invalidate the analytical method, as the method's specificity, accuracy, and limit of detection are validated against this exact molecular structure [1]. Generic substitution introduces unacceptable risk of synthetic failure or regulatory non-compliance.

Structure sensitivity Altering halogen, chain length, or ester group may derail the fexofenadine SN2 reaction and yield a non-API product.
Analytical identity Any analog used as an impurity standard would invalidate HPLC/LC-MS methods that are validated against this exact molecular structure.
Regulatory documentation Non-certified substitutes lack traceable CoA and pharmacopeial linkage, introducing unquantifiable compliance risk.

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: Evidence for Selecting over Analogs


Traceability and Compliance for Impurity Standard Procurement

As a pharmaceutical impurity standard, this compound is supplied with detailed characterization data compliant with regulatory guidelines [1]. Its specific role is as 'Fexofenadine Impurity 1' or 'Impurity 11' in pharmacopeial monographs. Unlike a generic research-grade chemical, this material provides traceability to USP or EP standards, which is a quantifiable requirement for Abbreviated New Drug Application (ANDA) submissions and commercial quality control [1].

Traceability & compliance
Class-level inference
Target: traceable CoA, USP/EP linkage
Comparator: generic research-grade chemical, no certification
Supports regulatory method validation
Verify supplier documentation and CoA content
Pharmaceutical Analysis Quality Control Regulatory Compliance Method Validation

Role of Chlorobutanoyl Group in Fexofenadine Synthesis

The compound's unique value in synthesizing fexofenadine lies in its terminal chlorine atom on the butanoyl chain. This site is crucial for a specific nucleophilic substitution reaction that attaches the benzhydryloxy-piperidine moiety, a defining step in the fexofenadine synthesis . Analogs lacking this specific halogen (e.g., a hydroxy or hydrogen-terminated butanoyl chain) or with a different chain length would either fail to react or yield an entirely different, non-API molecule.

Synthetic reactivity
Data to verify
Target: terminal C-Cl on butanoyl chain enables fexofenadine formation
Comparator: OH-, Br-, or chain-length analogs give different or no product
Synthetic route fidelity
Reaction conditions must match validated route
Organic Synthesis Pharmaceutical Intermediates Fexofenadine

Cross-Application Impurity Control: Elagolix Standard

A key differentiator is this compound's specific, documented use as an impurity standard not only for fexofenadine but also for elagolix sodium, a GnRH antagonist . This dual-designation is a quantifiable attribute of its identity. A generic 'chlorobutanoyl phenyl ester' would not be listed or accepted as a qualified reference standard in an elagolix analytical method or regulatory filing, as its identity would not match the required impurity profile.

Dual impurity use
Supporting evidence
2 documented API impurity contexts (Fexofenadine, Elagolix) vs. 0 for analogs
Dual-application impurity standard
Verify listing in pharmacopeial monographs
Impurity Profiling Quality Control Elagolix Pharmaceutical Standards

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Application Scenarios


Fexofenadine Drug Product Method Validation

This compound is the optimal choice for use as a system suitability standard or a reference marker in HPLC and LC-MS methods for quantifying Fexofenadine Impurity 1/11. Its traceable certification supports compliance with ICH guidelines for method validation, ensuring accurate quantification of this specific impurity in drug substance and product batches [1].

Fexofenadine API Synthesis

In a cGMP manufacturing setting, this specific intermediate is required for the validated synthetic route to fexofenadine. The terminal chlorine atom is the essential functional handle for the final key step of the API synthesis [1]. Substituting this intermediate is not an option without re-validating the entire synthetic process.

Elagolix Impurity Profiling and QC

For analytical laboratories supporting the development or manufacture of elagolix drug products, this compound is a necessary reference standard for identifying and quantifying this specific related substance in stability studies and release testing [1].

Application
Selection Property
Validation Focus
Fexofenadine HPLC/LC-MS impurity method
Traceable certification (CoA, USP/EP linkage)
Specificity and accuracy for Impurity 1/11 quantification
Fexofenadine API synthesis
Terminal C-Cl on 4-carbon butanoyl chain
SN2 reaction efficiency and product identity
Elagolix impurity profiling & QC
Documented identity as elagolix impurity standard
Retention time and mass spectral match in stability studies

Technical Documentation Hub

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